1,2,3-Trichlorobenzene

Description

Isomeric Context: Position Isomers of Trichlorobenzene (1,2,3-TCB, 1,2,4-TCB, 1,3,5-TCB)

The three isomers of trichlorobenzene (TCB) are cyclic aromatic compounds formed by the addition of three chlorine atoms to a benzene (B151609) ring. ospar.org While 1,2,3-TCB and 1,3,5-TCB are colorless to white crystalline solids at room temperature, 1,2,4-TCB is a colorless liquid. cdc.govcanada.ca The positioning of the chlorine atoms influences their physical and chemical properties. ontosight.ai For instance, their melting points, boiling points, and water solubilities differ. canada.ca

1,2,4-Trichlorobenzene (B33124) is the most common and economically significant isomer. ospar.orgcanada.ca It is produced in large quantities for use as a solvent for materials like oils, waxes, and resins, and in the production of dyes and textiles. cdc.gov In contrast, 1,2,3-TCB and 1,3,5-TCB are produced in smaller amounts and have more limited applications. cdc.gov 1,2,3-TCB is primarily used as an intermediate in the production of pesticides, pigments, and dyes, while 1,3,5-TCB is not commercially marketed and has very restricted use as a chemical intermediate. ospar.orgchemicalbook.com

All three isomers are characterized by moderate volatility, low water solubility, and high octanol-water partition coefficients, indicating a tendency to bioconcentrate. ospar.org They are not readily biodegradable and can persist in the environment. ospar.orgcanada.ca

Table 1: Comparison of Trichlorobenzene Isomers

| Property | 1,2,3-Trichlorobenzene (B84244) | 1,2,4-Trichlorobenzene | 1,3,5-Trichlorobenzene (B151690) |

|---|---|---|---|

| CAS Number | 87-61-6 ospar.org | 120-82-1 ospar.org | 108-70-3 ospar.org |

| Molecular Formula | C₆H₃Cl₃ cdc.gov | C₆H₃Cl₃ cdc.gov | C₆H₃Cl₃ cdc.gov |

| Molecular Weight | 181.45 g/mol cdc.gov | 181.45 g/mol cdc.gov | 181.45 g/mol cdc.gov |

| Physical State | White crystalline solid ospar.org | Colorless liquid wikipedia.org | White crystalline solid ospar.org |

| Melting Point | 54 °C tpsgc-pwgsc.gc.ca | 17 °C canada.ca | 63 °C ontosight.ai |

| Boiling Point | 218.5 °C cdc.gov | 213.5 °C wikipedia.org | 208 °C ontosight.ai |

| Water Solubility | 12.2 mg/L at 25°C ospar.org | 40 mg/L at 25°C canada.ca | 3.99 mg/L at 25°C ospar.org |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.04 ospar.org | ~3.85 to 4.30 canada.ca | 4.02 ospar.org |

Historical Overview of Research and Regulatory Prioritization of this compound

Historically, trichlorobenzenes were used in combination with polychlorinated biphenyls (PCBs) in dielectric fluids for transformers and capacitors until regulations in 1980 prohibited new uses of PCB-containing fluids. tpsgc-pwgsc.gc.ca Mixed isomers of trichlorobenzenes were also formerly used for termite control. cdc.gov

In June 2000, the OSPAR Commission selected the three TCB isomers for priority action due to their intrinsic properties, high production and use volumes, and their presence in surface water. ospar.org The production of TCBs in the EU was estimated to be between 7,000 and 12,000 tonnes in 1994, with a significant portion exported. ospar.org

In the United States, 1,2,4-trichlorobenzene is listed as a hazardous air pollutant under the Clean Air Act. cdc.gov The U.S. Environmental Protection Agency (EPA) has identified 1,2,3-TCB, 1,2,4-TCB, and 1,3,5-TCB at 31, 187, and 4 of the 1,699 National Priorities List (NPL) hazardous waste sites, respectively. cdc.gov In Canada, trichlorobenzenes are not produced but are imported, with an estimated 40 to 50 tonnes per year in the mid-1990s. tpsgc-pwgsc.gc.ca The Canadian Environmental Protection Act (CEPA) assessed trichlorobenzenes to determine if they are "toxic". canada.ca

Significance of this compound in Environmental and Chemical Sciences

This compound holds significance in environmental and chemical sciences primarily due to its presence as an environmental contaminant and its use as a chemical intermediate. ccme.caontosight.ai It can be released into the environment from its production and use, as well as through the degradation of more highly chlorinated benzenes. ospar.orgtpsgc-pwgsc.gc.ca

Once in the environment, 1,2,3-TCB is a moderately volatile solid with low water solubility. tpsgc-pwgsc.gc.ca It tends to partition to the atmosphere and can undergo long-range transport. cdc.govccme.ca In aquatic environments, it is mostly found in organic phases like sediments and organisms due to its high octanol-water partition coefficient. ccme.ca Its half-life can range from 6-18 weeks in water to 1.1-3.4 years in sediment. ccme.ca Biodegradation of 1,2,3-TCB is slow, particularly under aerobic conditions. cdc.gov

From a chemical sciences perspective, 1,2,3-TCB serves as an intermediate in the synthesis of various products, including pesticides, dyes, and pigments. ospar.orgontosight.ai For example, it is used in the production of the insecticide DDT. ontosight.ai Research is also exploring its potential use as a building block for creating advanced materials. ontosight.ai

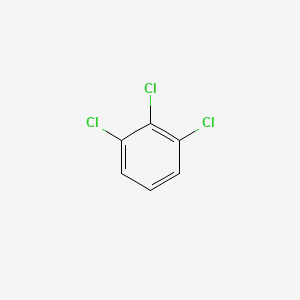

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELMFMZEBKVZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026193 | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3-trichlorobenzene appears as a white solid with a sharp chlorobenzene odor. Insoluble in water and denser than water. Hence sinks in water. Melting point 63-64 °C (145-147 °F)., White solid; [Hawley] White crystalline solid; [MSDSonline], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

424 to 426 °F at 760 mmHg (NTP, 1992), 218.5 °C | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

234.9 °F (NTP, 1992), 113 °C, 112.7 °C (closed cup), 112.7 °C c.c. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and benzene, Sparingly sol in alcohol; freely sol in carbon disulfide, In water, 18 mg/L at 25 °C., Solubility in water: very poor | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.69 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.4533 g/cu cm at 25 °C, 1.45 g/cm³ | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.26 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 104 °F (NTP, 1992), 0.21 [mmHg], 0.21 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17.3 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Platelets from alcohol, White crystals | |

CAS No. |

87-61-6, 51703-47-0, 12002-48-1 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3-trichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051703470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | vic-Trichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUR9777IK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

126.7 °F (NTP, 1992), 51.3 °C, 53.5 °C | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Chemical Reactions of 1,2,3 Trichlorobenzene

Established Synthesis Pathways for 1,2,3-Trichlorobenzene (B84244)

This compound (1,2,3-TCB) is an organochlorine compound that can be synthesized through several established chemical pathways. These methods often produce a mixture of trichlorobenzene isomers, from which the 1,2,3-isomer must be separated.

A significant production method for trichlorobenzenes, including the 1,2,3-isomer, involves the dehydrohalogenation of hexachlorocyclohexane (B11772) (HCH). nih.govcdc.gov This process typically utilizes the stereoisomeric mixture of HCH that is a byproduct of the manufacturing of the insecticide lindane (gamma-hexachlorocyclohexane). nih.gov The reaction is carried out by treating HCH with aqueous alkali solutions, such as caustic soda or lime, or with ammonia, at temperatures ranging from 90 to 250°C. nih.govcdc.gov This treatment eliminates three molecules of hydrogen chloride, resulting in the formation of an aromatic ring.

This compound can also be produced during the direct chlorination of benzene (B151609). wikipedia.org This reaction is a classic electrophilic aromatic substitution, typically catalyzed by a Lewis acid, with iron(III) chloride (FeCl₃) being a common choice. cdc.govorgchemres.org The reaction is generally performed at moderate temperatures and atmospheric pressure. cdc.gov

While the production of monochlorobenzene and dichlorobenzenes is favored with lower chlorine-to-benzene ratios, trichlorobenzenes become the primary products when the chlorine input is increased to approximately three moles of chlorine per mole of benzene. cdc.gov However, this method produces a complex mixture of chlorinated benzenes. A typical product distribution from a batch reaction with a 2.8-molar excess of chlorine might contain only 8% this compound, alongside 48% 1,2,4-trichlorobenzene (B33124), various dichlorobenzenes, and tetrachlorobenzenes. nih.gov The selectivity towards the 1,2,3-isomer is low, necessitating extensive purification to isolate the desired compound.

| o-Dichlorobenzene Chlorination | o-Dichlorobenzene, Chlorine | Iron(III) Chloride (FeCl₃) | Mixture of 1,2,3-TCB and 1,2,4-TCB, requiring separation by distillation. nih.govprepchem.com |

This table provides a summary of the primary synthesis methods for this compound, highlighting the starting materials, conditions, and typical product compositions.

A more direct route to synthesizing this compound involves the chlorination of o-dichlorobenzene. nih.gov In this process, chlorine gas is passed through o-dichlorobenzene in the presence of a catalyst, such as ferric chloride. nih.govprepchem.com The reaction results in the formation of a mixture that primarily contains this compound and 1,2,4-trichlorobenzene. prepchem.com

Following the chlorination, the product mixture is typically neutralized, washed with water, and then subjected to fractional distillation to separate the two isomers, which have different boiling points. prepchem.com This method can be advantageous as it starts from a more substituted precursor, potentially offering better control over the final product distribution compared to the direct chlorination of benzene.

Synthetic Methodologies for Derivatives of this compound

Further functionalization of the this compound ring allows for the synthesis of more complex derivatives. Methodologies such as regioselective bromination and halogen dance reactions provide pathways to introduce additional substituents at specific positions.

Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov In the case of this compound, the three chlorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. They are, however, ortho-, para-directing. The possible positions for substitution are C4, C5, and C6.

Halogen dance (HD) reactions are a powerful tool for synthesizing aromatic compounds that are otherwise difficult to access. rsc.org This reaction involves the base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. researchgate.net The process is typically initiated by deprotonation of the aromatic ring using a strong base, such as a lithium amide or an organolithium reagent, at a position adjacent to a halogen atom. researchgate.net

This generates a transient organolithium intermediate. Through a series of metal-halogen exchanges, the halogen can "dance" around the ring to a thermodynamically more stable position. researchgate.net Quenching this new organometallic species with an electrophile, such as a bromine source, can yield a rearranged bromo-trichlorobenzene isomer that would not be accessible through direct electrophilic substitution. This methodology allows for the functionalization of positions that are sterically hindered or electronically disfavored, providing a versatile route to novel bromo-trichlorobenzene derivatives. rsc.org

Direct Bromination Approaches for this compound Derivatives

The synthesis of brominated derivatives of this compound can be achieved through electrophilic aromatic substitution, specifically direct bromination. This process involves the introduction of a bromine atom onto the aromatic ring. The reaction typically requires an electrophilic brominating agent and an acidic catalyst to activate the bromine and facilitate the substitution.

Commonly used brominating agents for this reaction include molecular bromine (Br₂) and N-bromosuccinimide. google.comgoogle.com The reaction is generally performed in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). google.comlibretexts.org The catalyst can also be generated in situ by adding iron powder to the reaction mixture containing bromine. google.comgoogle.com

Research into the synthesis of 5-bromo-1,2,3-trichlorobenzene (B1275738) has shown that direct bromination of this compound using bromine and an iron catalyst initially yields 1-bromo-2,3,4-trichloro-benzene as the primary product. google.com This intermediate can then be isomerized to the desired 5-bromo-1,2,3-trichlorobenzene. google.com The reaction can be carried out without a solvent or in the presence of solvents like tetrachloromethane. google.comgoogle.com

Table 1: Example Conditions for Direct Bromination of this compound

| Parameter | Condition | Source |

|---|---|---|

| Substrate | This compound | google.com |

| Brominating Agent | Bromine (Br₂) | google.com |

| Catalyst | Iron(III) bromide or Iron powder | google.com |

| Solvent | Tetrachloromethane or neat (no solvent) | google.comgoogle.com |

| Temperature | 60°C to 100°C | google.comgoogle.com |

| Primary Product | 1-bromo-2,3,4-trichloro-benzene | google.com |

Reactivity and Reaction Mechanisms of this compound

This compound exhibits reactivity characteristic of halogenated aromatic hydrocarbons. Its chemical behavior is influenced by the electron-withdrawing nature of the three chlorine atoms on the benzene ring.

Reactions with Oxidizing Agents

This compound is known to react with strong oxidizing agents. nih.govilo.org In an environmental context, a significant oxidative degradation pathway for trichlorobenzenes released into the atmosphere is the reaction with photochemically generated hydroxyl radicals (•OH). cdc.gov This process is a key mechanism for the atmospheric removal of the compound. The estimated atmospheric half-life for this compound due to this reaction is approximately 38 days. cdc.gov The reaction is initiated by the addition of the hydroxyl radical to the aromatic ring. nih.gov

Studies on the reaction of the related compound 1,2-dichlorobenzene (B45396) with ozone, another powerful oxidant, have shown that the reaction leads to the formation of products containing carbonyl (C=O) and hydroxyl (O-H) functional groups, indicating the cleavage of the aromatic ring. theijes.com Eventually, these reactions can lead to the formation of higher molecular weight products and precipitates. theijes.com A similar oxidative attack and ring-opening mechanism can be anticipated for this compound when exposed to potent oxidizing agents.

Formation of Toxic Byproducts (e.g., Hydrogen Chloride, Phosgene)

The combustion or decomposition of this compound at high temperatures can produce toxic and corrosive fumes. nih.govilo.orgnoaa.gov Two notable toxic byproducts formed under these conditions are hydrogen chloride (HCl) and phosgene (B1210022) (COCl₂). nih.govnoaa.gov

The formation of these byproducts is a result of the thermal breakdown of the molecule.

Hydrogen Chloride (HCl): The high temperatures provide sufficient energy to break the carbon-hydrogen and carbon-chlorine bonds. The liberated hydrogen and chlorine atoms can then combine to form hydrogen chloride gas. nih.gov

Phosgene (COCl₂): In the presence of oxygen during combustion, the carbon atoms from the benzene ring are oxidized. The combination of carbon, oxygen, and chlorine from the parent compound can lead to the formation of phosgene, a highly toxic gas. noaa.govnoaa.govcia.gov The formation of phosgene is a known hazard associated with the combustion of chlorine-containing organic compounds. cia.gov

These decomposition reactions highlight the potential for the formation of hazardous substances when this compound is subjected to fire or high-temperature industrial processes. nih.govnoaa.gov

Environmental Occurrence and Fate of 1,2,3 Trichlorobenzene

Sources and Emissions of 1,2,3-Trichlorobenzene (B84244) in the Environment

The presence of this compound in the environment is a result of various industrial and chemical processes. Its release can be attributed to both direct emissions from its production and use, and indirect formation as a byproduct or degradation product of other chemical compounds.

This compound is utilized in several industrial applications, leading to its potential release into the environment through various waste streams. nih.gov It serves as a solvent for high-melting-point products, a coolant in electrical installations and for glass tempering, a dye carrier in the textile industry, and as a component in lubricants and heat transfer mediums. nih.govtpsgc-pwgsc.gc.ca In the United States, trichlorobenzenes are also employed as degreasing agents and lubricants. tpsgc-pwgsc.gc.ca

While there are currently no producers of trichlorobenzenes in Canada, an estimated 40 to 50 tonnes were imported annually during the mid-1990s. tpsgc-pwgsc.gc.ca Of this amount, approximately 30 tonnes were used as solvents in textile manufacturing, and about 15 tonnes were used as intermediates in the production of other chemicals. tpsgc-pwgsc.gc.ca

Table 1: Industrial Uses of this compound

| Use | Description |

|---|---|

| Dye Carrier | Facilitates the application of dyes to synthetic fibers, such as polyester. nih.govtpsgc-pwgsc.gc.ca |

| Chemical Intermediate | Used in the synthesis of other chemicals, including herbicides. tpsgc-pwgsc.gc.ca |

| Degreasing Agent | Employed for cleaning and removing grease from various surfaces. tpsgc-pwgsc.gc.ca |

| Lubricant | Used to reduce friction between moving parts. nih.govtpsgc-pwgsc.gc.ca |

| Coolant | Utilized in electrical installations and for glass tempering. nih.govwikipedia.org |

| Solvent | Dissolves high-melting-point products. nih.gov |

| Heat Transfer Medium | Used in systems requiring stable heat transfer. nih.gov |

This compound can be unintentionally generated during the manufacturing of other chemicals. For instance, small quantities of this compound can be produced during the chlorination of benzene (B151609) when iron(III) chloride is used as a catalyst. wikipedia.org It is also formed as a byproduct during the synthesis of 1,3,5-trichlorobenzene (B151690) through the dehydrohalogenation of hexachlorocyclohexane (B11772). wikipedia.org Furthermore, because trichlorobenzenes are minor impurities in mono- and dichlorobenzene, the production and use of these lower-chlorinated benzenes may also result in the release of trichlorobenzenes into the environment. cdc.gov

The environmental degradation of more highly chlorinated benzenes is a significant source of this compound. Through a process known as reductive dechlorination, higher chlorinated benzenes such as hexachlorobenzene (B1673134) and pentachlorobenzene (B41901) can be broken down into less chlorinated forms, including trichlorobenzenes. tpsgc-pwgsc.gc.cacdc.gov This process is particularly noted to occur in buried sediments. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca Under anaerobic conditions, the degradation of hexachlorobenzene can lead to the formation of pentachlorobenzene and tetrachlorobenzenes as intermediates, which can then be further dechlorinated to trichlorobenzenes. matec-conferences.org Studies have shown that the degradation of hexachlorobenzene can yield various trichlorobenzene isomers. cdc.gov

In the past, trichlorobenzenes were used in conjunction with polychlorinated biphenyls (PCBs) in dielectric fluids for electrical equipment such as transformers and capacitors. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca This application was discontinued (B1498344) for new uses in 1980 due to regulations prohibiting PCB-containing dielectric fluids. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca Despite the ban, a substantial amount of trichlorobenzenes, estimated at approximately 2,600,000 tonnes, remains in transformer dielectric fluids that are either still in use or are in storage awaiting disposal. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca

Various industrial activities have been identified as sources of trichlorobenzene emissions into the environment through their wastewater discharges. Trichlorobenzene isomers have been detected in the effluents of pulp and paper mills. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca The iron and steel manufacturing industry also contributes to the environmental load of trichlorobenzenes through its effluents. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca Additionally, effluents from petroleum refineries have been reported to contain trichlorobenzene isomers. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca

Table 2: Industrial Processes with this compound in Effluents

| Industrial Sector | Reference |

|---|---|

| Pulp and Paper Mills | tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca |

| Iron and Steel Manufacturing | tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca |

| Petroleum Refineries | tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca |

Waste disposal sites are a notable source of this compound in the environment. The compound has been identified at 31 of the 1,699 hazardous waste sites proposed for inclusion on the EPA National Priorities List. cdc.gov The production and use of this compound as a solvent, dye carrier, and chemical intermediate can lead to its release through various waste streams. nih.govcdc.gov Technologies for treating wastewater containing this compound, such as biological treatment, have been investigated. nih.gov

Environmental Distribution and Partitioning of this compound

Atmospheric Distribution and Volatilization

This compound is a volatile compound that readily partitions into the atmosphere when released into the environment. cdc.govcdc.gov Its physicochemical properties, including a moderate vapor pressure, facilitate its volatilization from soil and water surfaces. tpsgc-pwgsc.gc.canih.gov In the atmosphere, it exists predominantly in the vapor phase. cdc.gov

The atmospheric half-life of trichlorobenzenes is estimated to be approximately one month, as their primary removal mechanism is reaction with photochemically produced hydroxyl radicals. cdc.govcdc.gov This relatively long half-life suggests that this compound is susceptible to long-range atmospheric transport, allowing it to be distributed far from its original source. cdc.gov While monitoring data for this compound specifically is limited, average atmospheric levels of trichlorobenzenes in the United States are typically low, though higher concentrations have been observed in industrial areas. cdc.gov

Occurrence in Surface Water and Groundwater

This compound has been detected in various water systems, including surface water and groundwater, although typically at low concentrations. cdc.govcdc.gov Its presence is often associated with industrialized areas and hazardous waste sites. cdc.gov For instance, this compound was detected in groundwater samples at 20 current or former National Priorities List (NPL) hazardous waste sites. cdc.gov However, it was not detected in surface water samples at any of the NPL sites analyzed. cdc.gov

In a Canadian study, a concentration of 2 µg/L of this compound was reported in a river. who.int In the United States, a monitoring program by the USGS did not detect this compound in samples from approximately 2,400 domestic and 1,100 public wells. cdc.gov The compound's low water solubility and tendency to adsorb to organic matter can limit its mobility in water systems. tpsgc-pwgsc.gc.ca

| Location/Study | Water Type | Concentration |

|---|---|---|

| Canadian River | Surface Water | 2 µg/L who.int |

| NPL Hazardous Waste Sites (USA) | Groundwater | Detected at 20 sites cdc.gov |

| USGS National Well Monitoring (USA) | Groundwater | Not Detected cdc.gov |

Adsorption to Soil and Sediment Organic Matter

This compound exhibits strong adsorption to organic matter present in soil and sediment. tpsgc-pwgsc.gc.ca This characteristic significantly influences its environmental fate and transport, generally leading to low mobility in soil. cdc.govnih.gov The tendency of a chemical to bind to soil or sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Multiple studies have reported log Koc values for this compound ranging from 3.21 to 5.79, indicating strong binding to organic materials. tpsgc-pwgsc.gc.canih.gov This strong adsorption reduces the rate at which the compound volatilizes from moist soil surfaces and limits its potential to leach into groundwater. cdc.govtpsgc-pwgsc.gc.ca When it enters waterways, it tends to partition from the water column to the sediment. cdc.govtpsgc-pwgsc.gc.ca In a study of Lake Ketelmeer in the Netherlands, the log Koc for this compound in sediment was measured at 5.79. cdc.gov

| Log Koc Value | Matrix | Reference |

|---|---|---|

| 3.2 - 4.0 | Soil/Sediment | tpsgc-pwgsc.gc.ca |

| 3.21 - 3.9 | Soil | nih.gov |

| 5.79 | Lake Sediment | cdc.gov |

Bioaccumulation and Bioconcentration in Aquatic Organisms

This compound has the potential to bioaccumulate in aquatic organisms, meaning it can be absorbed from the water and build up in the tissues of fish and other wildlife. cdc.gov The extent of this process is often measured by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

Reported BCF values for this compound vary depending on the species, with values ranging from 130 in carp (B13450389) to as high as 245,470 in fathead minnows, suggesting a high to very high potential for bioconcentration. nih.gov The compound's lipophilicity, or tendency to dissolve in fats, is a key factor in its accumulation in the fatty tissues of organisms. who.int Studies have shown that uptake from water is the primary route of accumulation, with negligible amounts being accumulated from contaminated food sources. astm.org

Detection in Biota (e.g., Marine Fish, Organisms in Great Lakes)

Consistent with its potential for bioaccumulation, this compound has been detected in various aquatic species. A field study in an effluent/cooling water canal in Louisiana measured the bioaccumulation factor (BAF) of this compound in four aquatic species: mummichog, blue crabs, gulf menhaden, and Atlantic croaker. cdc.gov

In areas polluted by industrial effluents, trichlorobenzenes have been found in the fatty tissues of wildlife. who.int For example, residues were found in the liver of cod from industrially polluted areas at levels of 0.1–4 mg/kg on a fat basis. who.int While extensive monitoring programs exist for the Great Lakes, specific data on the detection of this compound in organisms from this region were not prominently available in the reviewed literature. glc.orgepa.govresearchgate.netepa.gov

Presence in Food and Drinking Water

The general population can be exposed to this compound through the ingestion of contaminated food and drinking water. cdc.govnih.gov Its detection in aquatic organisms indicates a potential for it to enter the human food chain, particularly through the consumption of fish. cdc.govwho.int Furthermore, mean levels of 5 µg/kg of this compound have been reported in human milk. who.int

This compound has also been identified in drinking water supplies. cdc.govnih.gov In Canada, it was detected at a concentration of approximately 0.1 µg/L in chlorinated drinking water from two out of ten water treatment plants. nih.gov Drinking water samples from Niagara Falls, NY, in 1979 contained this compound at concentrations of 0.38 and 0.26 µg/L. nih.gov

| Sample Type | Location/Study | Concentration |

|---|---|---|

| Cod Liver (fat basis) | Industrially Polluted Areas | 0.1 - 4 mg/kg who.int |

| Human Milk | - | 5 µg/kg who.int |

| Drinking Water | Canadian Treatment Plants | ~0.1 µg/L nih.gov |

| Drinking Water | Niagara Falls, NY (1979) | 0.26 - 0.38 µg/L nih.gov |

Environmental Degradation and Remediation of 1,2,3 Trichlorobenzene

Natural Degradation Pathways

1,2,3-Trichlorobenzene (B84244) (1,2,3-TCB), an organochlorine compound, is subject to several natural degradation processes in the environment, although its persistence is a significant concern. These pathways include biodegradation by microorganisms in soil and water, photochemical reactions in the atmosphere, and reductive dechlorination in anaerobic environments like buried sediments.

The biodegradation of 1,2,3-TCB in soil and water is primarily carried out by microbial action. However, the process is generally slow. nih.govcdc.govasm.org The rate of aerobic biodegradation of chlorinated aromatic compounds tends to decrease as the number of chlorine atoms on the benzene (B151609) ring increases. cdc.gov

Studies have shown that 1,2,3-TCB is indeed biodegradable, though at a slower rate than some of its isomers. For instance, at 20°C, the mineralization rate of 1,2,3-TCB in soil was found to be approximately one-half to one-third that of 1,2,4-trichlorobenzene (B33124). nih.govnih.gov In one study, the mineralization rate for 1,2,3-TCB was about 0.35 nanomoles per day per 20 grams of soil. cdc.gov Under anaerobic conditions, mineralization of 1,2,3-TCB is negatively affected, while increased temperatures have a positive effect. nih.govnih.gov

In water-sediment slurries under methanogenic (anaerobic) conditions, the degradation of 1,2,3-TCB has been observed with half-lives ranging from 63 to 323 days, often following a lag period of 4 to 8 weeks. cdc.gov In an acclimated anaerobic sediment slurry, a first-order biodegradation rate constant of 0.0299 per day was determined for 1,2,3-TCB, which corresponds to a half-life of about 23 days. cdc.govnih.gov Enriched microbial cultures isolated from contaminated soil have demonstrated the ability to degrade 1,2,3-TCB, with one study showing 91% degradation over a 202-hour incubation period. cdc.gov

Primary degradation products identified from the biodegradation of 1,2,3-TCB in soil include 3,4,5-trichlorophenol, 2,6-dichlorophenol, and to a lesser extent, 2,3-dichlorophenol. nih.govcdc.govnih.gov

Table 1: Biodegradation Rates and Half-lives of this compound

| Condition | Medium | Rate/Half-life | Reference |

|---|---|---|---|

| Aerobic, 20°C | Soil | Mineralization rate of ~0.33-0.5 nmol/day per 20g of soil | nih.gov |

| Methanogenic | Water-sediment slurry | Half-life: 63–323 days | cdc.gov |

| Anaerobic | Acclimated sediment slurry | Half-life: ~23 days | cdc.govnih.gov |

| Anaerobic | Sewage sludge amended soil | Half-life: 22.5 days | nih.gov |

Once released into the atmosphere, 1,2,3-TCB primarily exists in the vapor phase and is subject to degradation through photochemical reactions. cdc.gov The main pathway for its atmospheric degradation is the reaction with photochemically-produced hydroxyl radicals (•OH). cdc.govnih.gov

The estimated atmospheric half-life for 1,2,3-TCB due to this reaction is approximately 38 to 57 days. cdc.govnih.gov This relatively long half-life suggests that 1,2,3-TCB is susceptible to long-range atmospheric transport. cdc.gov Degradation by direct sunlight photolysis or reaction with other atmospheric oxidants like ozone is not considered a significant environmental fate pathway. cdc.gov

Under anaerobic conditions, such as those found in buried sediments, sewage sludge, and some groundwater environments, reductive dechlorination is a key degradation pathway for highly chlorinated benzenes like 1,2,3-TCB. cdc.govtpsgc-pwgsc.gc.ca This process involves the sequential removal of chlorine atoms from the benzene ring, leading to the formation of less chlorinated benzenes, such as dichlorobenzenes and monochlorobenzene. cdc.govnih.gov

Microorganisms, including Dehalococcoides species, are known to mediate this process. microbe.com In anaerobic sediment columns, 1,2,3-TCB was transformed to 1,3-dichlorobenzene (B1664543). nih.gov Similarly, an enriched microbial culture from Rhine River sediment reductively dechlorinated 1,2,3-TCB to 1,3-dichlorobenzene over 110 days. nih.gov The degradation of higher chlorinated benzenes, like hexachlorobenzene (B1673134), can also serve as a source of trichlorobenzenes in these environments through reductive dechlorination. tpsgc-pwgsc.gc.canih.govresearchgate.net

Advanced Remediation Technologies for this compound

Due to the persistence and potential toxicity of 1,2,3-TCB, various advanced remediation technologies have been developed to actively remove it from contaminated water and soil. These methods are generally more rapid and efficient than natural degradation processes.

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). trojantechnologies.comuwaterloo.ca More recently, sulfate (B86663) radical-based AOPs (SR-AOPs) have gained attention for their effectiveness in degrading recalcitrant organic pollutants. nih.govomu.edu.tr

Sulfate radical-based AOPs, such as those involving the ultraviolet (UV) light activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻), have shown significant potential for the removal of 1,2,3-TCB from water. nih.gov In these processes, UV irradiation cleaves the peroxide bond in persulfate or peroxymonosulfate, generating highly reactive sulfate radicals (SO₄•⁻) and, to some extent, hydroxyl radicals (•OH), which then attack and degrade the contaminant molecules.

Research has demonstrated that the efficacy of these UV-activated processes is highly dependent on factors such as pH, initial oxidant concentration, UV fluence, and the chemical matrix of the water. nih.gov For the UV/S₂O₈²⁻ process, the degradation of 1,2,3-TCB in natural waters was found to be most effective under acidic conditions (pH 5). nih.gov Conversely, the UV/HSO₅⁻ process exhibited its highest efficacy under basic conditions (pH 9.5). nih.gov Under optimal conditions, both processes achieved high levels of 1,2,3-TCB degradation, reaching up to 97-99%. nih.gov

An important aspect of these remediation technologies is the assessment of the toxicity of the resulting by-products. Studies have indicated that the treated water from both UV/S₂O₈²⁻ and UV/HSO₅⁻ processes shows only minor toxicity. nih.gov

Table 2: Optimal Conditions for UV-Activated AOPs for 1,2,3-TCB Degradation

| Process | Optimal pH | Maximum Degradation | Reference |

|---|---|---|---|

| UV/S₂O₈²⁻ (Persulfate) | 5 (Acidic) | 97-99% | nih.gov |

| UV/HSO₅⁻ (Peroxymonosulfate) | 9.5 (Basic) | 97-99% | nih.gov |

Advanced Oxidation Processes (AOPs)

UV/Hydrogen Peroxide Systems (UV/H₂O₂)

The UV/H₂O₂ system is an established AOP that generates highly reactive hydroxyl radicals (·OH) through the photolysis of hydrogen peroxide (H₂O₂). This process has been shown to be effective in degrading a variety of organic pollutants, including chlorinated benzenes. njit.eduepa.gov The primary mechanism involves the cleavage of the O-O bond in H₂O₂ by UV irradiation to produce two ·OH radicals, which then attack the aromatic ring of 1,2,3-TCB, leading to its degradation. nih.gov The efficiency of the UV/H₂O₂ process is influenced by factors such as the concentration of H₂O₂, pH, and the presence of other water matrix components. epa.gov For instance, the degradation of 1,2-dichlorobenzene (B45396) was significantly faster with the UV/H₂O₂ process compared to UV photolysis alone. epa.gov

Photo-Fenton Processes (e.g., Vis LED/Ferrioxalate)

The Photo-Fenton process is another AOP that utilizes hydroxyl radicals for the degradation of organic pollutants. A notable innovation in this area is the use of visible light-emitting diodes (Vis LED) in combination with ferrioxalate (B100866) as a catalyst to facilitate the degradation of chlorinated benzenes at a neutral pH. nih.govmdpi.com This approach overcomes a major limitation of the traditional Fenton process, which requires acidic conditions (pH 2.8-3.5). researchgate.net In a study on 1,2,4-trichlorobenzene (1,2,4-TCB), a maximum conversion of 98.50% was achieved after 180 minutes using this method. nih.gov The process involves the photo-activation of the ferrioxalate complex by visible light, which reduces Fe(III) to Fe(II). The Fe(II) then reacts with hydrogen peroxide to generate hydroxyl radicals. mdpi.com This method has demonstrated high efficiency in pollutant conversion and dechlorination, with the advantage of operating under more environmentally benign conditions. nih.govmdpi.com The presence of inorganic anions commonly found in groundwater, such as bicarbonate and chloride, can slightly reduce the conversion efficiency. nih.gov

Sulfate radical-based AOPs (SR-AOPs) have emerged as a promising alternative to hydroxyl radical-based systems for the degradation of persistent organic pollutants. nih.gov These processes generate sulfate radicals (SO₄·⁻), which have a high redox potential and a longer half-life compared to hydroxyl radicals, allowing for more effective degradation of contaminants. frontiersin.org SR-AOPs can be activated by various methods, including UV radiation, heat, and transition metals. mdpi.com

A study investigating the degradation of 1,2,3-TCB using UV-activated persulfate (UV/S₂O₈²⁻) and peroxymonosulfate (UV/HSO₅⁻) processes demonstrated high degradation efficiencies of 97-99%. nih.gov The effectiveness of these processes was found to be highly dependent on the pH, initial oxidant concentration, UV fluence, and the characteristics of the water matrix. nih.gov Specifically, the UV/S₂O₈²⁻ process was most effective in acidic conditions (pH 5), while the UV/HSO₅⁻ process performed best in basic conditions (pH 9.5). nih.gov

Adsorption onto granular activated carbon (GAC) is a widely used and effective method for removing organic contaminants from water. calgoncarbon.com GAC possesses a high surface area and a porous structure that allows for the efficient adsorption of compounds like 1,2,3-trichloropropane (B165214) (a related chlorinated hydrocarbon). ca.gov Bituminous coal-based GAC has been shown to be particularly effective for treating contaminated groundwater. calgoncarbon.com

While GAC is effective for removal, the spent carbon requires management. One approach is the in-situ regeneration of the GAC, which allows for its reuse. A study on the regeneration of GAC saturated with 1,2,4-TCB using thermally activated sodium persulfate demonstrated a stable and high recovery of the initial adsorption capacity of about 48.2% after three successive adsorption-regeneration cycles. nih.govacs.org This process involves a washing step to remove sulfate deposition, which can otherwise inhibit the recovery of adsorption capacity. nih.govacs.org

Bioremediation utilizes microorganisms to break down environmental pollutants. Studies have shown that 1,2,3-TCB is biodegradable, although at a slow rate. nih.govasm.org Under aerobic conditions, 1,2,3-TCB was found to be mineralized at a rate of approximately one-half to one-third that of 1,2,4-TCB. nih.govasm.org The degradation of 1,2,3-TCB in soil has been shown to produce intermediates such as 3,4,5-trichlorophenol, 2,6-dichlorophenol, and 2,3-dichlorophenol. nih.gov

Anaerobic conditions, however, have been found to have a negative effect on the mineralization of 1,2,3-TCB. nih.govasm.org In contrast, acclimated anaerobic sediment slurries have demonstrated the ability to biodegrade all three trichlorobenzene isomers, with first-order biodegradation rate constants of 0.0299 per day for 1,2,3-TCB, corresponding to a half-life of about 23 days. cdc.gov Some studies have indicated that 1,2,3-TCB is not degraded under aerobic conditions, highlighting the complexity and condition-dependent nature of its bioremediation. cdc.gov

Degradation Kinetics and Mechanisms

The kinetics and mechanisms of 1,2,3-TCB degradation are significantly influenced by various environmental factors.

pH: The pH of the reaction medium is a critical factor in AOPs. For SR-AOPs, the degradation of 1,2,3-TCB via the UV/S₂O₈²⁻ process is most efficient under acidic conditions (pH 5), while the UV/HSO₅⁻ process is more effective under basic conditions (pH 9.5). nih.gov Similarly, in other AOPs, pH can affect the activity of the oxidant and the ionization state of the target compound, thereby influencing the degradation rate. mdpi.com

Humic Acids: Humic acids, which are components of natural organic matter (NOM), can impact the efficiency of AOPs. In the context of SR-AOPs for 1,2,3-TCB degradation, the presence of humic acids in synthetic water matrices was a significant factor affecting the process efficacy. nih.gov NOM can act as a scavenger for radicals, thereby reducing the degradation rate of the target pollutant. nih.gov

Alkalinity: Alkalinity, primarily due to the presence of bicarbonate and carbonate ions, can also influence the degradation kinetics. These ions are known to be scavengers of both hydroxyl and sulfate radicals, which can inhibit the degradation of organic pollutants. nih.gov In a study on the Photo-Fenton degradation of 1,2,4-TCB, the presence of bicarbonate (600 mg L⁻¹) led to a slight reduction in the pollutant's conversion. nih.gov

Below is an interactive data table summarizing the influence of environmental factors on the degradation of trichlorobenzenes.

| Degradation Process | Compound | Influencing Factor | Optimal Condition | Effect |

| UV/S₂O₈²⁻ | 1,2,3-TCB | pH | Acidic (pH 5) | Increased degradation |

| UV/HSO₅⁻ | 1,2,3-TCB | pH | Basic (pH 9.5) | Increased degradation |

| Photo-Fenton | 1,2,4-TCB | Bicarbonate | --- | Slight reduction in conversion |

| SR-AOPs | 1,2,3-TCB | Humic Acids | --- | Affects process efficacy |

| SR-AOPs | General | Alkalinity | --- | Radical scavenging, potential inhibition |

Identification of Degradation Intermediates

The environmental breakdown of this compound (1,2,3-TCB) results in the formation of several intermediate compounds. The specific intermediates identified depend on the degradation conditions, such as the presence of oxygen (aerobic vs. anaerobic) and the microorganisms involved.

Under certain soil conditions, the primary degradation products of this compound have been identified as 3,4,5-trichlorophenol, 2,6-dichlorophenol, and to a lesser extent, 2,3-dichlorophenol. nih.govcdc.gov In other studies, the biodegradation of 1,2,3-TCB has been shown to yield 1,2- and 1,3-dichlorobenzene. researchgate.net

Under anaerobic conditions, the transformation of this compound can be quite specific. Research has shown that it can be solely transformed into 1,3-dichlorobenzene through reductive dechlorination by microbial consortia. canada.ca Aerobic degradation processes, facilitated by phosphine, have been observed to break down 1,2,3-TCB into a mix of chlorobenzene (B131634) derivatives, phenol (B47542) derivatives, and ultimately, carbon dioxide. nih.gov Hydroxylation, the introduction of a hydroxyl group onto the benzene ring, appears to be a critical initial step in this aerobic pathway. nih.gov

The following table summarizes the key degradation intermediates of this compound identified in various studies.

Table 1: Identified Degradation Intermediates of this compound

| Intermediate Compound | Degradation Condition/Process |

|---|---|

| 3,4,5-Trichlorophenol | Soil Biodegradation nih.govcdc.gov |

| 2,6-Dichlorophenol | Soil Biodegradation nih.govcdc.gov |

| 2,3-Dichlorophenol | Soil Biodegradation nih.gov |

| 1,2-Dichlorobenzene | Soil Biodegradation researchgate.net |

| 1,3-Dichlorobenzene | Soil Biodegradation / Anaerobic Reductive Dechlorination researchgate.netcanada.ca |

| Chlorobenzene Derivatives | Aerobic Degradation with Phosphine nih.gov |

| Phenol Derivatives | Aerobic Degradation with Phosphine nih.gov |

Comparison of Degradation Rates Across Different Halobenzenes

The rate at which this compound degrades in the environment can be compared with other related compounds, such as its isomers and other halobenzenes. The rate is highly dependent on the environmental compartment and the specific degradation mechanism.

In the atmosphere, trichlorobenzenes are primarily degraded by reacting with photochemically generated hydroxyl radicals. cdc.gov The estimated atmospheric half-lives for the three trichlorobenzene isomers differ, with 1,2,3-TCB and 1,2,4-trichlorobenzene (1,2,4-TCB) having an estimated half-life of 38 days, while 1,3,5-trichlorobenzene (B151690) (1,3,5-TCB) has a shorter half-life of 16 days. cdc.gov Generally, the rate of aerobic biodegradation for chlorinated aromatic compounds tends to decrease as the number of chlorine atoms on the benzene ring increases. cdc.gov

Studies using other remediation technologies have also provided comparative degradation rates. For instance, using an electron beam irradiation method, the degradation of several halobenzenes followed the order: bromobenzene (B47551) > 1,2,4-TCB > p-dichlorobenzene > chlorobenzene. nih.gov Another study found first-order degradation rate constants of 0.023 h⁻¹ for 1,2,3-TCB and 0.036 h⁻¹ for 1,2,4-TCB, both corresponding to a calculated half-life of approximately 25 hours under specific experimental conditions. cdc.gov

The following table presents a comparison of degradation rates and half-lives for this compound and other related halobenzenes.

Table 2: Comparative Degradation Rates of Halobenzenes

| Compound | Degradation Process | Rate / Half-Life |

|---|---|---|

| This compound | Atmospheric reaction with hydroxyl radicals | 38 days (estimated half-life) cdc.gov |

| 1,2,4-Trichlorobenzene | Atmospheric reaction with hydroxyl radicals | 38 days (estimated half-life) cdc.gov |

| 1,3,5-Trichlorobenzene | Atmospheric reaction with hydroxyl radicals | 16 days (estimated half-life) cdc.gov |

| This compound | First-order degradation | 25 hours (calculated half-life) cdc.gov |

| 1,2,4-Trichlorobenzene | First-order degradation | 25 hours (calculated half-life) cdc.gov |

| Bromobenzene | Electron beam irradiation | Degrades fastest in this series nih.gov |

| 1,2,4-Trichlorobenzene | Electron beam irradiation | Degrades slower than bromobenzene nih.gov |

| p-Dichlorobenzene | Electron beam irradiation | Degrades slower than 1,2,4-TCB nih.gov |

| Chlorobenzene | Electron beam irradiation | Degrades slowest in this series nih.gov |

Toxicity Assessment of Oxidation By-products

Chlorophenols are generally considered toxic to aquatic life and can cause a range of adverse health effects in humans and animals, including histopathological changes, mutagenicity, and carcinogenicity. researchgate.netnih.govresearchgate.net The liver is a well-established target of chlorophenol toxicity in laboratory animals, with observed effects including increased liver weight, hepatocellular hypertrophy, and necrosis. cdc.govnih.gov

Specific degradation intermediates of 1,2,3-TCB include dichlorophenols and trichlorophenols.

Dichlorophenols (DCPs):

2,3-Dichlorophenol: Accidental ingestion may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage. scbt.com It can cause chemical burns in the oral cavity and gastrointestinal tract. scbt.com The oral LD50 in mice is reported as 2,376 mg/kg. cdhfinechemical.comchemicalbook.com

2,6-Dichlorophenol: Chronic exposure may lead to digestive disturbances, nervous disorders, skin eruptions, and damage to the liver and kidney. noaa.gov The oral LD50 in male mice has been reported as 2,198 mg/kg. nih.gov